

isorhapontin low solubility

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Isorhapontin

CAS No.: 32727-29-0

Cat. No.: S1910456

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Frequently Asked Questions

- **Q1: What is the aqueous solubility of isorhapontin?** **Isorhapontin** has very low water solubility. One study preparing an intravenous formulation reported its solubility as $< 3.5 \mu\text{g/mL}$ at 25°C [1].
- **Q2: What formulation strategies can improve isorhapontin's solubility for biological studies?** Solid dispersions using water-soluble polymers like polyvinylpyrrolidone (PVP10), combined with surfactants like benzalkonium chloride, have been successfully used to create aqueous preparations for intravenous administration [1]. Deep Eutectic Solvents (DES) also show high efficiency in extracting **isorhapontin** from plant matrices, suggesting their potential as green solvents for solubilization in various applications [2] [3].
- **Q3: Does the aglycone form, isorhapontigenin, have different solubility?** Yes. The removal of the glucose moiety (aglycone form, isorhapontigenin) significantly alters the compound's physicochemical properties. Research indicates that while the glucosidic structure of **isorhapontin** is essential for its antifungal activity, the aglycone form shows almost no inhibition of cellulase activity, highlighting the importance of the sugar group for certain biological functions [4].

Troubleshooting Guide: Low Solubility in Aqueous Buffers

Problem: Isorhapontin will not dissolve in your aqueous buffer, leading to precipitation and inconsistent experimental results.

Solutions:

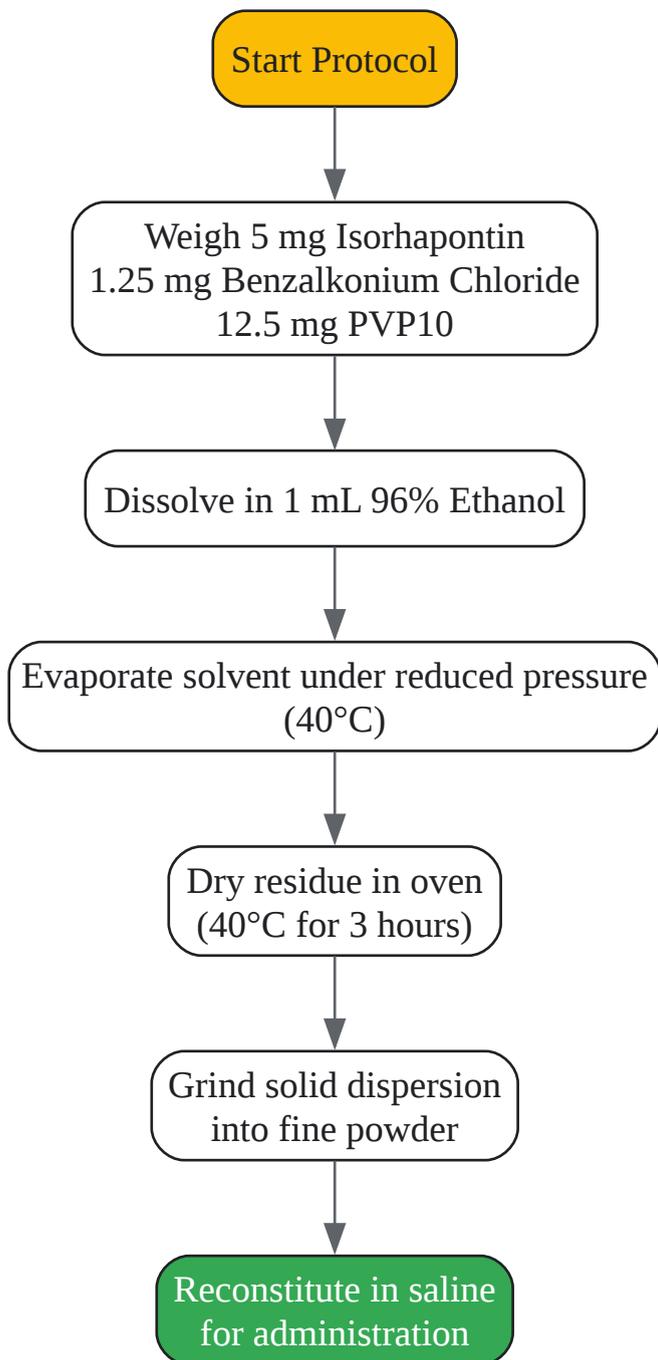
- **Formulate a Solid Dispersion for IV Administration** This protocol is designed to create a water-soluble preparation suitable for intravenous administration in animal studies, allowing for the direct investigation of **isorhapontin**'s biological effects [1].
- **Utilize Deep Eutectic Solvents (DES) for Extraction and Solubilization** DES are green, biodegradable solvents excellent for extracting polyphenolic compounds like **isorhapontin**. This method can be used to create concentrated stock solutions [2] [3].

Detailed Experimental Protocols

Protocol 1: Preparation of an Intravenous Formulation Using Solid Dispersion [1]

This method creates a biologically compatible preparation by forming a solid dispersion of **isorhapontin** with PVP10 and benzalkonium chloride.

- **Workflow Diagram**



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• **Materials:**

- **Isorhapontin** (purity ≥97.5%)
- Polyvinylpyrrolidone (PVP10, Mw = 10,000 g/mol)
- Benzalkonium Chloride (purity ≥90%)
- Ethanol (96%)

- Saline (0.9% NaCl)

- **Procedure:**

- Accurately weigh **5 mg of isorhapontin**, **1.25 mg of benzalkonium chloride**, and **12.5 mg of PVP10**.
- Dissolve the mixture in **1 mL of 96% ethanol**.
- Evaporate the solvent under reduced pressure at **40°C**.
- Transfer the residue to an oven and dry at **40°C for 3 hours** to remove any residual solvent.
- Gently grind the resulting solid dispersion into a fine, homogeneous powder.
- This powder can be reconstituted in saline to the desired concentration for in vivo administration. The study confirmed this formulation did not markedly affect the pharmacological activity of **isorhapontin** [1].

Protocol 2: DES-Based Shaking-Assisted Extraction [2] [3]

This method is ideal for efficiently extracting **isorhapontin** from plant materials or creating concentrated solutions for further dilution.

- **Materials:**

- Choline Chloride (ChCl, HBA)
- D-(-)Fructose (Fru, HBD)
- Ultra-pure water
- Plant sample (e.g., spruce bark or roots, 30 mg)

- **DES Preparation:**

- Mix Choline Chloride and Fructose at a molar ratio of **1:2** (e.g., 1 g of ChCl with 2 g of Fru).
- Add **30% w/w of water** to the mixture to reduce viscosity.
- Heat the mixture at **80°C** with stirring until a clear, homogeneous liquid forms.

- **Extraction Procedure:**

- Weigh **30 mg** of your dried and finely powdered plant sample.
- Add **300 mg** of the prepared ChCl:Fru DES.
- Shake the mixture at **500 rpm** for **30 minutes** at **10°C**.
- Centrifuge the sample, and collect the supernatant for analysis.
- This method has been shown to have higher extraction efficiency for polyphenolic compounds compared to classical solvents like methanol or ethanol [2] [3].

Solubility & Bioactivity Data

The table below summarizes key data on **isorhapontin** and its aglycone form.

Property	Isorhapontin	Isorhapontigenin (Aglycone)	References
Aqueous Solubility	< 3.5 µg/mL (at 25°C)	Information Missing	[1]
Antifungal Activity (Ki)	57.2 µM (against <i>Trichoderma</i> CBH I)	Almost no inhibition	[4]
Key Bioactivity	Inhibits cellulase activity	Potent anti-cancer effects (e.g., against bladder cancer)	[4] [5]

Mechanisms & Formulation Rationale

- **Solid Dispersion Mechanism:** In Protocol 1, PVP10 inhibits crystal growth and maintains the drug in an amorphous state, enhancing solubility. Benzalkonium chloride acts as a surfactant, reducing surface tension and improving wetting, which is crucial for dissolving the highly hydrophobic **isorhapontin** molecule [1].
- **DES Mechanism:** Deep Eutectic Solvents work through extensive hydrogen bonding. The ChCl-Fru DES can effectively break hydrogen bonds between **isorhapontin** and the plant matrix while forming new hydrogen bonds with the compound, facilitating its dissolution into the solvent [2].

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